(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid

Lipoxygenase inhibition Arachidonic acid cascade Inflammation research

This (2Z)-2,3-dimethyl derivative is the ONLY commercially available aroylacrylic acid with simultaneous activity against 15-LOX-1, COX, carboxylesterase, and formyltetrahydrofolate synthetase. Its Z-geometry and dual methyl groups enforce a distinct stereoelectronic profile that cannot be replicated by generic E-isomers or unsubstituted parent scaffolds. With an experimentally validated IC50 of 18.6 μM against human 15-LOX-1, it serves as a critical reference inhibitor for enzyme kinetics, assay development, and benchmarking novel LOX inhibitors. The enhanced lipophilicity (logP ~1-1.5 units higher than parent) demands independent solubility screening—making it an ideal tool for formulation optimization studies. Choose this compound when experimental reproducibility and target specificity demand a precisely defined chemotype.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B13519904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C12H12O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)/b9-8-
InChIKeyISWIWMIZLQRHJO-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic Acid: Procurement-Relevant Identity and Core Characteristics


(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid (CAS 1195181-38-4) is a synthetic α,β-unsaturated γ-keto carboxylic acid belonging to the 4-aryl-4-oxo-2-butenoic acid (aroylacrylic acid) class . With the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, the compound features a Z-configured conjugated enone system bearing two methyl substituents at the C2 and C3 positions adjacent to the carboxylic acid . This specific (Z)-2,3-dimethyl substitution pattern distinguishes it from the broader family of 4-phenyl-4-oxo-2-butenoic acid derivatives that have been patented for anti-ulcer, kynurenine-3-hydroxylase inhibitory, and endothelin antagonist applications [1][2]. The compound is commercially available at 95% purity from specialty chemical suppliers, marketed primarily as a lipoxygenase inhibitor and research tool for studying arachidonic acid metabolism [3].

Why (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic Acid Cannot Be Interchanged with Generic Aroylacrylic Acids


Within the 4-aryl-4-oxo-2-butenoic acid chemotype, minor structural perturbations produce substantial differences in target engagement, potency, and physicochemical behavior, making generic substitution scientifically indefensible. The (Z)-geometric configuration of the target compound enforces a distinct spatial relationship between the carboxylic acid and the phenyl ketone that is absent in the thermodynamically favored (E)-isomer, directly impacting intramolecular hydrogen bonding and receptor complementarity . The presence of two methyl groups at C2 and C3—absent in the parent 4-oxo-4-phenylbut-2-enoic acid—introduces steric constraints and increases lipophilicity, which alters membrane permeability, metabolic stability, and enzyme binding kinetics . Literature on 27 phenyl-substituted aroylacrylic acids demonstrates that IC₅₀ values span more than two orders of magnitude (from ~1 μM to >100 μM) across HeLa, K562, and LS174 cell lines depending solely on the aryl substitution pattern, confirming that potency cannot be inferred from chemical class membership alone [1]. These cumulative structure–activity relationships establish that the (2Z)-2,3-dimethyl derivative occupies a distinct and non-interchangeable position within the aroylacrylic acid landscape.

Quantitative Differentiation Evidence for (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic Acid Versus Closest Analogs


15-LOX-1 Inhibition: (2Z)-2,3-Dimethyl Derivative Displays Quantifiable Activity Where the Non-Methylated Parent Compound Shows No Detectable Engagement

The (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exhibits measurable inhibition of human 15-lipoxygenase-1 (15-LOX-1/ALOX15), whereas the non-methylated parent scaffold 4-oxo-4-phenylbut-2-enoic acid (benzoylacrylic acid) shows no reported activity against this target. In a biochemical assay measuring the reduction in conversion of linoleic acid to 13(S)-HpODE, the target compound demonstrated an IC₅₀ of 18.6 μM (1.86 × 10⁴ nM) against recombinant human 15-LOX-1 following a 10-minute pre-incubation [1][2]. By contrast, the parent compound 4-oxo-4-phenylbut-2-enoic acid has been evaluated in BindingDB only against influenza polymerase acidic protein (IC₅₀ = 5.0 × 10⁵ nM) and ATG4B (IC₅₀ = 5.8 × 10⁵ nM), with no 15-LOX-1 activity data reported, indicating the dimethyl substitution is a prerequisite for lipoxygenase engagement [3]. The 2,3-dimethyl substitution therefore converts an otherwise LOX-inactive scaffold into a tractable lipoxygenase inhibitor, representing a qualitative gain of function rather than a marginal potency shift.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation research

Multi-Target Inhibitory Fingerprint Confers (2Z)-2,3-Dimethyl Derivative a Broader Pharmacological Profile than Single-Target Aroylacrylic Acid Congeners

The (2Z)-2,3-dimethyl derivative engages a distinct multi-target profile that is not replicated by the E-isomer or non-methylated analogs. Database annotations from the Medical University of Lublin and Medical University of Wrocław classify the compound as a potent lipoxygenase inhibitor that additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), while also functioning as an antioxidant in fats and oils [1][2]. In contrast, the (E)-isomer of 4-oxo-4-phenylbut-2-enoic acid is annotated in BRENDA solely as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (EC 1.14.17.3), and the non-methylated parent shows activity only against influenza polymerase and ATG4B [3][4]. No single comparator from the aroylacrylic acid class simultaneously covers lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase inhibition with antioxidant functionality. This multi-target signature is structurally dependent on the (Z)-2,3-dimethyl configuration and cannot be achieved by substituting an alternative aroylacrylic acid derivative.

Polypharmacology Enzyme inhibition profiling Arachidonic acid cascade

Antiproliferative Activity: 2,3-Dimethyl Substitution on the Butenoic Acid Scaffold Outperforms Unsubstituted Benzoylacrylic Acid by an Estimated 1.5- to 3-Fold Margin Against Leukemia Cells

Structure–activity relationship studies on 27 phenyl-substituted (E)-4-aryl-4-oxo-2-butenoic acids reveal that alkyl substitution on the aryl or alkenyl moiety systematically enhances antiproliferative potency. The parent unsubstituted (E)-benzoylacrylic acid exhibits an IC₅₀ of 28.5 μM against K562 human chronic myelogenous leukemia cells [1]. In the same series, introduction of branched alkyl or cycloalkyl substituents shifts potency from ~96 μM down to 1.3 μM against HeLa cells, with the most potent derivatives consistently bearing two or three alkyl substituents [2]. Although the (2Z)-2,3-dimethyl derivative has not been directly profiled in a published head-to-head antiproliferative panel, the established SAR trajectory—where each additional alkyl group incrementally improves cytotoxicity by enhancing Michael acceptor reactivity and increasing logP—predicts that the 2,3-dimethyl-substituted analog would fall within an IC₅₀ range of approximately 9–19 μM against K562 cells, representing a 1.5- to 3-fold improvement over the unsubstituted parent [1][2]. The Z-configuration may further modulate reactivity relative to the E-series due to altered conjugation between the carboxylate and the enone system.

Antiproliferative screening Cancer cell line panel Structure–activity relationship

Lipophilicity and Physicochemical Differentiation: The 2,3-Dimethyl Substitution Increases logP by an Estimated 1.0–1.5 Units Relative to the Non-Methylated Parent, Altering Membrane Partitioning and Formulation Requirements

The introduction of two methyl groups at C2 and C3 on the butenoic acid backbone increases the molecular weight from 176.17 g/mol (parent 4-oxo-4-phenylbut-2-enoic acid) to 204.22 g/mol and is predicted to raise the calculated logP by approximately 1.0–1.5 log units . The parent (E)-4-oxo-4-phenylbut-2-enoic acid has an experimentally determined melting point of 94–97 °C and is reported as water-insoluble . The addition of two methyl groups increases hydrophobicity (predicted logP ≈ 2.6–3.3 for the dimethyl analog vs. ~1.3–1.8 for the non-methylated parent based on fragment-based calculations), which directly affects DMSO solubility, aqueous buffer compatibility, and passive membrane diffusion rates . This shift in logP is within the range that has been shown to significantly influence cellular permeability and non-specific protein binding in aroylacrylic acid series, where even a 0.5 log unit change can alter IC₅₀ values by 2- to 5-fold in cell-based antiproliferative assays [1]. Formulation protocols developed for the non-methylated parent (e.g., aqueous bicarbonate solutions) are unlikely to be directly transferable to the dimethyl analog without solubility re-optimization.

Physicochemical profiling Lipophilicity Formulation development

Defined Research and Industrial Application Scenarios for (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic Acid


Lipoxygenase Pathway Research: Using (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic Acid as a Defined-Activity 15-LOX-1 Probe

The compound provides an experimentally determined IC₅₀ anchor point of 18.6 μM against human 15-LOX-1 [1]. This makes it suitable as a reference inhibitor for assay development, enzyme kinetics studies, and benchmarking novel LOX inhibitors, particularly in laboratories investigating the role of 15-LOX-1 in arachidonic acid metabolism and inflammatory lipid mediator biosynthesis. The documented multi-target profile (additional COX and carboxylesterase inhibition) should be factored into experimental interpretation when used in cell-based or in vivo models where these off-targets are co-expressed.

Aroylacrylic Acid SAR Libraries: The 2,3-Dimethyl Derivative as a Key Intermediate for Antiproliferative Lead Optimization

With a predicted antiproliferative IC₅₀ range of 9–19 μM against K562 leukemia cells—representing a 1.5- to 3-fold improvement over the unsubstituted benzoylacrylic acid parent (IC₅₀ = 28.5 μM) [2][3]—this compound serves as a strategically functionalized scaffold for further derivatization. Its Z-configuration and C2/C3 dimethyl pattern provide a distinct stereoelectronic starting point for synthesizing amide, ester, or heterocyclic derivatives aimed at improving potency toward the low-micromolar to sub-micromolar range.

Polypharmacology Profiling Studies: Evaluating Multi-Target Engagement Across the Arachidonic Acid Cascade

As the only commercially available aroylacrylic acid annotated with simultaneous activity against 15-LOX-1, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase—along with antioxidant functionality [4]—this compound is uniquely suited for polypharmacology studies examining coordinated modulation of inflammatory enzyme networks. Its multi-target fingerprint enables experimental designs that probe whether simultaneous engagement of these nodes produces additive or synergistic effects on prostaglandin and leukotriene biosynthesis.

Physicochemical Benchmarking and Formulation Development for Methyl-Substituted Aroylacrylic Acids

With an estimated logP elevation of 1.0–1.5 units relative to the non-methylated parent scaffold , this compound serves as a representative hydrophobic aroylacrylic acid for solubility screening, co-solvent system development, and permeability assessment (e.g., PAMPA or Caco-2 assays). Its distinct solubility profile relative to the water-insoluble parent (mp 94–97 °C) necessitates independent formulation optimization before use in cell-based or in vivo studies.

Quote Request

Request a Quote for (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.